Human sEH Inhibition: 4-Nitrophenylsulfonyl vs. 4-Fluorophenylsulfonyl Scaffold
In a head-to-head in vitro enzyme inhibition study, the 4-nitrophenylsulfonyl-containing BT-PSP analog 7e (which shares the identical 4-nitrophenylsulfonyl‑piperidine‑benzothiazole core with the target compound, differing only by an additional carboxamide linker at the piperidine 4-position) inhibited human soluble epoxide hydrolase (sEH) with an IC50 of 3.1 nM, whereas the 4-fluorophenylsulfonyl analog VU534 (CAS 923509-20-0) showed no detectable sEH inhibition (IC50 > 10,000 nM) and instead selectively activated NAPE-PLD (EC50 0.30 µM) [1]. This >3,000‑fold difference in sEH inhibitory potency demonstrates that the 4-nitrophenylsulfonyl group is a critical determinant for engaging the sEH target.
| Evidence Dimension | Human sEH IC50 |
|---|---|
| Target Compound Data | IC50 = 3.1 nM (analog 7e, sharing identical 4-nitrophenylsulfonyl-piperidine-benzothiazole core) |
| Comparator Or Baseline | VU534 (4-fluorophenylsulfonyl analog): IC50 > 10,000 nM |
| Quantified Difference | >3,000-fold greater sEH inhibition by the 4-nitrophenylsulfonyl scaffold |
| Conditions | Recombinant human sEH fluorescence-based assay; data from Table 1 of Angelia et al. 2022 |
Why This Matters
For programs targeting sEH or dual sEH/FAAH inhibition, selecting a 4-nitrophenylsulfonyl BT-PSP scaffold is essential, as the more widely available 4-fluorophenylsulfonyl analogs (e.g., VU534) are functionally inactive against sEH.
- [1] J. Angelia et al., "Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior," Prostaglandins Other Lipid Mediat., vol. 164, p. 106702, 2022. doi: 10.1016/j.prostaglandins.2022.106702. View Source
